3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile
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Overview
Description
3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the bimetal center of the enzyme, thereby inhibiting its activity . This inhibition can lead to reduced levels of inflammatory mediators, making it useful in treating conditions like atopic dermatitis.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A well-known PDE4 inhibitor used in the treatment of atopic dermatitis.
Other Benzoxaboroles: Compounds like 2-ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile and 6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)benzonitrile.
Uniqueness
What sets 3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to selectively inhibit PDE4 without affecting other similar enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H10BNO3 |
---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
3-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-5-4-11-9-18-15(17)14(11)7-13/h1-7,17H,9H2 |
InChI Key |
KNAQQPUJSZIUGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=CC(=C3)C#N)O |
Origin of Product |
United States |
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